molecular formula C9H6N2O5 B13098407 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione CAS No. 647860-37-5

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione

Cat. No.: B13098407
CAS No.: 647860-37-5
M. Wt: 222.15 g/mol
InChI Key: IXOMGTBOPHXOAK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione is a nitro-substituted isoindoline-1,3-dione derivative. The core structure consists of a bicyclic isoindoline ring system with two ketone groups at positions 1 and 2. Key substituents include:

  • Hydroxy group (-OH) at position 2, enabling hydrogen bonding and influencing solubility.
  • Methyl group (-CH₃) at position 5, contributing to steric effects and lipophilicity.
  • Nitro group (-NO₂) at position 4, a strong electron-withdrawing group affecting electronic properties and reactivity.

Properties

CAS No.

647860-37-5

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

2-hydroxy-5-methyl-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C9H6N2O5/c1-4-2-3-5-6(7(4)11(15)16)9(13)10(14)8(5)12/h2-3,14H,1H3

InChI Key

IXOMGTBOPHXOAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C2=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the hydroxyl, methyl, and nitro groups . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its modulation of dopamine receptors suggests its potential use as an antipsychotic agent. Additionally, its ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The compound’s effects are mediated through its binding to specific amino acid residues at the receptor’s allosteric binding site .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents and functional groups of 2-hydroxy-5-methyl-4-nitroisoindoline-1,3-dione with analogs from the evidence:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
This compound -OH (C2), -CH₃ (C5), -NO₂ (C4) Potential H-bonding (solubility), electronic modulation via -NO₂ -
2-Methyl-5-nitroisoindoline-1,3-dione -CH₃ (C2), -NO₂ (C5) Lacks -OH group; nitro position differs; possible rodenticide/anticoagulant analogs
13c (Molecules, 2015) Thioxo-triazolidinyl (C4), phenyl (C5) High melting point (>300°C), IR: 1785 cm⁻¹ (C=O), biological activity (antimicrobial?)
Diphacinone Diphenylacetyl (C2), indan-1,3-dione core Anticoagulant rodenticide; molecular weight 340.48
1,4-Disubstituted piperazine-2,3-dione Piperazine core with benzyl/phenethyl groups Anthelmintic activity; improved lipophilicity (ClogP) vs. piperazine

Physicochemical Properties

  • Melting Points: The hydroxy and nitro groups in the target compound may lower its melting point compared to 13c (>300°C), which has rigid aromatic substituents . Diphacinone, with a bulky diphenylacetyl group, likely has a high melting point similar to other indan-diones .
  • Spectroscopic Features: IR: The target compound’s C=O stretches (~1700–1785 cm⁻¹) align with isoindoline-diones (e.g., 13c: 1785 cm⁻¹) . NMR: The -NO₂ group deshields adjacent protons, as seen in analogs like 2-methyl-5-nitroisoindoline-1,3-dione .

Biological Activity

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound based on various research findings.

The molecular structure and properties of this compound are essential for understanding its biological activity.

PropertyValue
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C(C(=O)N2C(=C(C=C1)C(=O)N2)C(=O)O)C(=O)N(C)C
InChI Key ZVQKXGZQGZPZMO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition: Interacting with specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Binding to receptors that regulate cellular signaling pathways.
  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies: In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) showed a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights: The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Animal Models: In vivo models of inflammation (e.g., carrageenan-induced paw edema) showed reduced swelling and pain upon treatment with the compound.
  • Cytokine Production: The compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • Bacterial Strains: It exhibited inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Mechanism: The antimicrobial action is believed to be due to disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In a research article focused on inflammatory diseases, researchers found that treatment with this compound led to a marked decrease in inflammatory markers in a mouse model of rheumatoid arthritis. Histological analysis revealed reduced synovial inflammation and joint destruction.

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